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Mechanism of Action and Binding

Radotinib is a type II TKI, binding to the inactive, DFG-out conformation of the BCR-ABL1 kinase [1] [2].
Its structure is highly similar to nilotinib, but a difference in one ring system (pyrazinyl in radotinib vs.
pyridinyl in nilotinib) leads to a subtly different hydrogen bonding interaction with the M318 residue in the

kinase domain [3] [4]. This difference can influence its interaction with certain mutants.

The diagram below illustrates how radetinib binds to BCR-ABL1 and where major resistance mutations

occur.
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Mutational Resistance Profile of Radotinib

Radotinib's efficacy varies significantly across different BCR-ABL1 kinase domain mutations. The table

below summarizes its preclinical inhibitory activity (IC50 in nM) compared to nilotinib [3] [4].

BCR-ABL1 Radotinib IC50 Nilotinib IC50 . .

- Notes & Clinical Correlation
Variant (nM) (nM)
Native 30.6 325 Comparable potency [3] [4].
(unmutated)
P-loop Mutants High-level clinical resistance forecast

3.

|—G250E 472.7 306.5 ~1.5x less potent than nilotinib [3].
|—Y253H 2804.0 1719.3 ~1.6x less potent than nilotinib [3].
L E255V 1618.7 897.2 ~1.8x less potent than nilotinib [3].
T315l Gatekeeper Resistant Resistant Complete insensitivity to both drugs [3].
Other Single Variable response, some conferring
Mutants moderate resistance.
|— F317L 200.1 100.5 ~2x less potent than nilotinib [3].
|—V299L 106.4 74.4 ~1.4x less potent than nilotinib [3].
L F359C 569.8 370.0 ~1.5x less potent than nilotinib [3].
Compound Substantially reduced potency vs.
Mutants nilotinib [3].
|—V299L + F317L 362.1 133.6 ~2.7x less potent than nilotinib [3].
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BCR-ABL1 Radotinib IC50 Nilotinib IC50 . .

) Notes & Clinical Correlation
Variant (nM) (nM)
|—V299L + F359V 805.0 380.2 ~2.1x less potent than nilotinib [3].
LF317L + F359V  8964.3 622.9 >14x less potent than nilotinib [3].

Comparison with Other TKils

This table positions radetinib within the broader TKI arsenal, based on clinical and preclinical profiles [1].

TKI Key Resistance Mutations

. . Key Distinguishing Features
(Generation) (Single Mutants)

Imatinib (1st) M244V, G250E, Y253H, E255K/V,  Broadest spectrum of vulnerabilities.
T315I, F317L, F359V [1]

Radotinib G250E, Y253H, E255K/V, T315lI, Profile similar to nilotinib; less potent against
(2nd) F359V [3] [5] several single and compound mutants.

Nilotinib (2nd) Y253H, E255K/V, T315I, F359V Similar profile to radotinib but generally more

(1] potent.
Dasatinib V299L, T315l, F317L/V/IC [1] Type | inhibitor; distinct hotspot at V299 and
(2nd) F317.
Ponatinib T315I (and no single mutants) [1] Only approved TKI active against all single
(3rd) mutants, including T315I.

Experimental Data and Clinical Correlation

The resistance profile is not just theoretical; it is corroborated by clinical and experimental evidence.

¢ In Vitro Cellular Assays: The primary data in the tables above come from standard MTS cell
proliferation assays using Ba/F3 cell lines engineered to depend on specific BCR-ABL1 mutants
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(native or mutated) for survival. The IC50 value represents the drug concentration required to inhibit
cell proliferation by 50% [3].

¢ Immunoblot Analysis: This method confirms that radotinib effectively blocks phosphorylation of
BCR-ABL1 and its downstream signaling in native and some mutant cells (e.g., V299L, F317L), but
not in others (e.g., E255V, T315I) [3].

¢ Clinical Response Correlation: A phase Il clinical trial in CML patients with resistance/intolerance to
prior TKls showed that only 3 out of 14 patients (21%) with baseline BCR-ABL1 mutations
achieved a complete cytogenetic response (CCyR), compared to higher response rates in patients
without mutations [5]. During the trial, newly emergent mutations in six patients included E255V and
T315I, which are associated with high-level radotinib resistance in preclinical models [3].

Key Takeaways for Researchers

e Consider Mutation Status: Radotinib is a potent option for native BCR-ABL1 and a subset of
mutants (e.g., M244V, M351T), but its efficacy is significantly compromised by P-loop mutations and
the T315I gatekeeper mutation.

¢ Beware of Compound Mutants: The reduced potency of radotinib against compound mutants,
especially those involving F359 and other residues, is a notable weakness compared to nilotinib. This
may be a critical factor in cases of treatment failure with prior second-generation TKIs.

¢ Position in the TKI Arsenal: Radotinib's primary clinical value may lie as a therapeutic option after
imatinib failure, particularly in regions where cost is a consideration [3]. For patients harboring or at
risk of developing mutations with high-level resistance (like T315l), third-generation TKIs like
ponatinib are required.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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